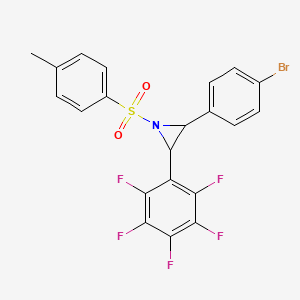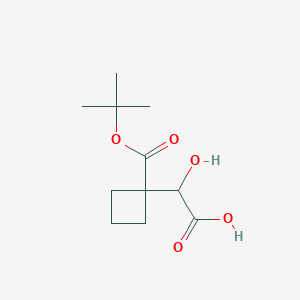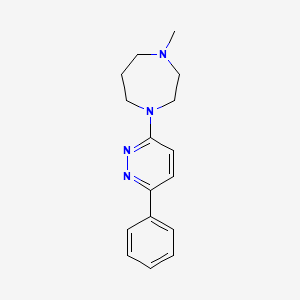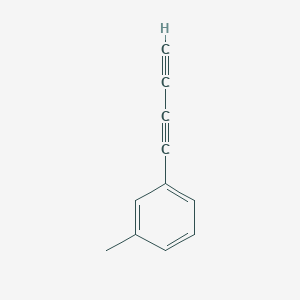
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a buta-1,3-diyn-1-yl group and a methyl group. This compound is notable for its unique structure, which includes a conjugated system of triple bonds, making it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene typically involves the coupling of a suitable benzene derivative with a butadiyne precursor. One common method is the oxidative acetylene coupling, where the benzene derivative is reacted with a butadiyne compound in the presence of a catalyst such as copper(I) chloride and an oxidant like oxygen .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene has several applications in scientific research:
Biology: The compound’s derivatives can be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the conjugated triple bonds play a crucial role in the compound’s reactivity, facilitating various transformations. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound also contains a butadiyne moiety but with different substituents.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds have a similar conjugated system but with a pyrazole ring instead of a benzene ring.
Uniqueness: 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its conjugated triple bonds make it particularly interesting for studies in electronic and optical materials.
Eigenschaften
CAS-Nummer |
38177-85-4 |
|---|---|
Molekularformel |
C11H8 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-buta-1,3-diynyl-3-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-7-11-8-5-6-10(2)9-11/h1,5-6,8-9H,2H3 |
InChI-Schlüssel |
TXGWYYUSTYMEOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C#CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


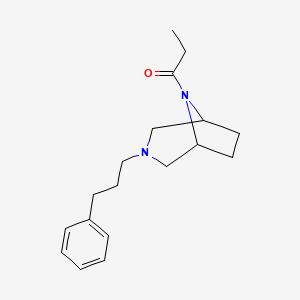
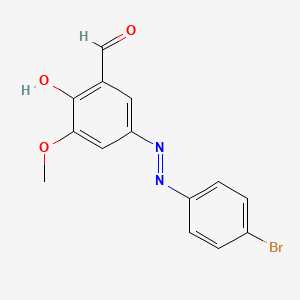

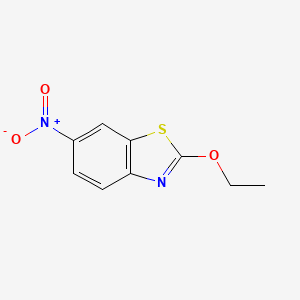


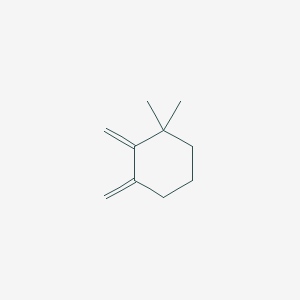
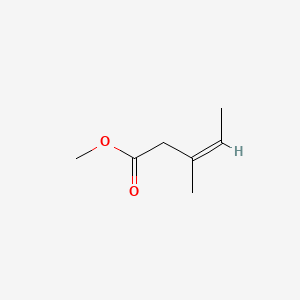
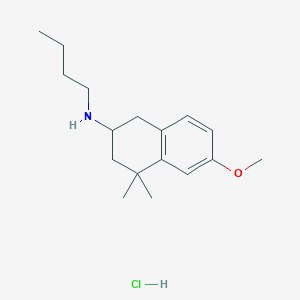
![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)
